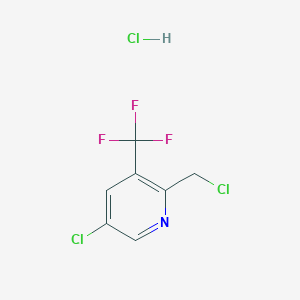
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate typically involves the reaction of 5-chloroindole with ethyl methanesulfonate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反应分析
Types of Reactions
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated indole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
科学研究应用
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro group and methanesulfonate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(5-Methoxy-1H-indol-3-yl)ethyl methanesulfonate
- 2-(5-Fluoro-1H-indol-3-yl)ethyl methanesulfonate
- 2-(5-Bromo-1H-indol-3-yl)ethyl methanesulfonate
Uniqueness
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methanesulfonate group can serve as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
属性
分子式 |
C11H12ClNO3S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC 名称 |
2-(5-chloro-1H-indol-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(14,15)16-5-4-8-7-13-11-3-2-9(12)6-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
InChI 键 |
BEJJZIJHEGHFPR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=CNC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)








![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)

![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

